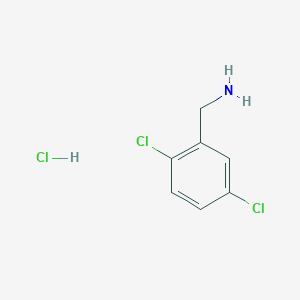

2,5-Dichlorobenzylamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,5-dichlorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNKYAIWUNGQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42365-57-1 | |

| Record name | (2,5-dichlorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

pKa values of 2,5-dichlorobenzylamine and its conjugate acid

An In-depth Technical Guide to the pKa Determination of 2,5-Dichlorobenzylamine and its Conjugate Acid

Authored by: A Senior Application Scientist

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive, in-depth exploration of the theoretical and practical aspects of determining the pKa of 2,5-dichlorobenzylamine and its conjugate acid. We delve into the electronic effects of the chlorine substituents on the basicity of the amino group, outline a rigorous, self-validating experimental protocol using potentiometric titration, and present the data in a clear, actionable format. This document is intended for researchers, scientists, and drug development professionals seeking a robust understanding and a field-proven methodology for pKa determination.

Introduction: The Criticality of pKa in Pharmaceutical Sciences

The pKa value, the negative logarithm of the acid dissociation constant (Ka), dictates the extent of ionization of a molecule at a given pH. For an amine like 2,5-dichlorobenzylamine, the pKa of its conjugate acid determines the ratio of the neutral (lipid-soluble) to the protonated (water-soluble) form. This equilibrium is fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An accurate pKa value is indispensable for:

-

Predicting in vivo behavior: The degree of ionization in physiological compartments (e.g., stomach, intestine, blood) governs a drug's ability to cross biological membranes.

-

Formulation development: Solubility is highly pH-dependent, and knowledge of the pKa is crucial for designing stable and bioavailable dosage forms.

-

Analytical method development: The choice of separation techniques like chromatography is often influenced by the ionization state of the analyte.

Theoretical Framework: Substituent Effects on Basicity

The basicity of the amino group in benzylamine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The presence of substituents on the benzene ring can significantly modulate this basicity through inductive and resonance effects.

In the case of 2,5-dichlorobenzylamine, the two chlorine atoms are electron-withdrawing groups. Their influence is primarily exerted through the inductive effect (-I) , where the electronegative chlorine atoms pull electron density away from the aromatic ring and, consequently, from the benzylic carbon and the attached amino group. This withdrawal of electron density reduces the availability of the nitrogen's lone pair, making the amine less basic compared to the unsubstituted benzylamine. A lower basicity translates to a lower pKa value for the conjugate acid.

The position of the substituents is also critical. The chlorine at position 2 (ortho) has a more pronounced electron-withdrawing inductive effect than the chlorine at position 5 (meta) due to its closer proximity to the benzylamino group.

Experimental Determination of pKa: A Validated Potentiometric Titration Protocol

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can then be determined from the resulting titration curve.

Materials and Apparatus

-

2,5-dichlorobenzylamine (high purity)

-

Potassium chloride (KCl)

-

Hydrochloric acid (HCl), standardized solution (0.1 M)

-

Potassium hydroxide (KOH), standardized solution (0.1 M), carbonate-free

-

High-purity water (Milli-Q or equivalent)

-

Methanol (HPLC grade)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a precision burette

-

Stir plate and magnetic stir bar

-

Thermostatically controlled water bath or jacketed beaker

Step-by-Step Experimental Workflow

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 20-30 mg of 2,5-dichlorobenzylamine.

-

Dissolve the compound in a co-solvent system, such as a 50:50 (v/v) methanol/water mixture, to ensure complete solubility. The use of a co-solvent is necessary due to the low aqueous solubility of the neutral amine.

-

Add a background electrolyte, typically 0.15 M KCl, to maintain a constant ionic strength throughout the titration.

-

The final volume of the solution should be around 50 mL.

-

-

Calibration of the pH Electrode:

-

Calibrate the pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C). This calibration is crucial for the accuracy of the measurements.

-

-

Titration Procedure:

-

Place the beaker containing the analyte solution in the thermostatically controlled bath on the stir plate and immerse the calibrated pH electrode and the burette tip.

-

Begin stirring to ensure homogeneity.

-

Start the titration by adding a known volume of standardized 0.1 M HCl to the solution to protonate the amine fully.

-

Titrate the resulting solution with standardized 0.1 M KOH. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition.

-

Record the pH value after each increment of titrant added. Continue the titration well past the equivalence point.

-

Data Analysis and pKa Determination

The pKa value is determined from the titration curve, which is a plot of pH versus the volume of titrant added.

-

Locating the Equivalence Point: The equivalence point, where the moles of added titrant equal the initial moles of the analyte, can be identified as the inflection point of the titration curve. This is more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

Determining the pKa: The pKa of the conjugate acid of 2,5-dichlorobenzylamine corresponds to the pH at the half-equivalence point. At this point, the concentrations of the protonated amine (BH+) and the neutral amine (B) are equal.

For a more rigorous determination, especially when dealing with co-solvent systems, the following equation can be used to calculate the pKa for each point on the titration curve:

pKa = pH + log ( [BH+] / [B] )

Where the concentrations of the protonated and neutral species can be calculated from the initial concentration of the amine and the amount of titrant added. The final pKa is then reported as the average of the values obtained from the data points in the buffering region (typically between 25% and 75% of the equivalence volume).

Visualization of the Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Expected Results and Data Presentation

The pKa of benzylamine's conjugate acid is approximately 9.35. Due to the electron-withdrawing nature of the two chlorine atoms in 2,5-dichlorobenzylamine, the experimentally determined pKa is expected to be significantly lower. The precise value would be determined from the analysis of the titration data.

Table 1: Summary of Expected pKa Data for Substituted Benzylamines

| Compound | Substituents | Expected pKa Range | Rationale |

| Benzylamine | None | ~9.35 | Reference compound |

| 4-Chlorobenzylamine | 4-Cl | 8.6 - 9.0 | Electron-withdrawing group lowers basicity |

| 2,5-Dichlorobenzylamine | 2-Cl, 5-Cl | 7.5 - 8.5 (Estimated) | Two electron-withdrawing groups further lower basicity |

Conclusion

This guide has provided a comprehensive overview of the theoretical principles and a detailed, field-tested protocol for the accurate determination of the pKa of 2,5-dichlorobenzylamine. By understanding the influence of molecular structure on basicity and by employing a rigorous, self-validating experimental methodology, researchers and drug development professionals can obtain high-quality pKa data. This, in turn, facilitates a more profound understanding of a compound's ADME properties and enables the rational design of effective and bioavailable pharmaceutical products.

References

-

IUPAC. (n.d.). Measurement of pKa Values. Retrieved from [Link]

An In-depth Technical Guide to the Safe Handling of 2,5-Dichlorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Physicochemical Properties

2,5-Dichlorobenzylamine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals.[1][2] Its hydrochloride salt form is often used to improve stability and solubility. Understanding its fundamental properties is the first step in a robust risk assessment.

| Property | Value | Source |

| Chemical Name | (2,5-dichlorophenyl)methanamine hydrochloride | [1] |

| CAS Number | 5452-82-4 (for hydrochloride); 10541-69-2 (for free base) | [3][4] |

| Molecular Formula | C₇H₇Cl₂N · HCl | [1][3] |

| Molecular Weight | 176.04 g/mol (free base) | [1][3] |

| Appearance | Clear, colorless to yellow liquid (free base) | [4] |

| Boiling Point | 74-76 °C @ 0.1 mmHg (free base) | [1][3] |

| Density | 1.3172 g/mL at 25 °C (free base) | [3] |

| Solubility | Not miscible or difficult to mix with water. | [1] |

| Odor | Amine-like | [1] |

Section 2: Hazard Identification and GHS Classification

2,5-Dichlorobenzylamine and its salts are classified as hazardous materials. The primary dangers are acute oral toxicity and severe corrosivity to skin and eyes.[3] The Globally Harmonized System (GHS) provides a universal framework for understanding these risks.

| GHS Classification | Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | ☠️ | Danger | H301: Toxic if swallowed.[3] |

| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][3][5][6] |

| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[5] |

Expert Insight: The H314 classification is of paramount importance. This is not a mild irritant; contact can cause immediate and severe tissue damage. The causality is rooted in the chemical's ability to hydrolyze and denature proteins and lipids in tissues, leading to chemical burns. All handling protocols must be designed with this primary hazard in mind.

Section 3: Risk Assessment and Engineering Controls

A thorough risk assessment is mandatory before any work begins. The core principle is to minimize the potential for exposure through a hierarchy of controls.

-

Elimination/Substitution : In drug development, substituting a less hazardous intermediate is often the first consideration. However, if 2,5-Dichlorobenzylamine hydrochloride is essential, engineering and administrative controls are required.

-

Engineering Controls : These are the most critical line of defense.

-

Fume Hood : All handling of the solid or any solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7]

-

Safety Equipment : An eyewash station and safety shower must be immediately accessible and tested regularly.[6]

-

-

Administrative Controls :

-

Standard Operating Procedures (SOPs) : Develop detailed, chemical-specific SOPs for all experimental workflows.

-

Training : All personnel must be trained on the specific hazards and the SOPs before handling the chemical.

-

Restricted Access : The handling area should be clearly marked, and access should be restricted to authorized personnel.

-

Section 4: Safe Handling, Storage, and Spill Protocols

Adherence to strict protocols is non-negotiable to prevent exposure and accidents.

Step-by-Step Handling Protocol

-

Preparation : Don all required Personal Protective Equipment (PPE) as detailed in Section 7.

-

Work Area Setup : Confirm the fume hood is functioning correctly. Line the work surface with absorbent, disposable bench paper.

-

Weighing : If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize dust generation.

-

Dissolving : Add the solid slowly to the solvent in the reaction vessel. Be aware of any potential exothermic reactions.

-

Post-Handling : After use, decontaminate all surfaces. Wipe down the work area with an appropriate solvent and then soap and water.

-

Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][8]

Storage Requirements

-

Location : Store in a cool, dry, well-ventilated area away from incompatible materials.[7][8]

-

Container : Keep the container tightly closed.[7][8] Containers that have been opened must be carefully resealed and kept upright.[1]

-

Security : Store in a locked cabinet or area accessible only to authorized personnel.[6][8]

-

Incompatibilities : Keep away from strong oxidizing agents.[1]

Spill Response Protocol

-

Evacuate : Immediately evacuate the area and alert others.

-

Assess : From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, call emergency services.

-

Control : Prevent the spill from spreading or entering drains.[9] Dike the spill with an inert absorbent material like vermiculite or sand.[7][10]

-

Neutralize/Absorb : For small spills, cover with an absorbent, non-combustible material.[10]

-

Collect : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]

-

Decontaminate : Clean the spill area thoroughly with soap and water.[7]

-

Dispose : Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[8][10]

Safe Handling Workflow Diagram

Caption: Decision tree for first-aid response to exposure.

Section 6: Toxicological and Ecological Information

-

Toxicological Profile : The primary toxicological concern is acute toxicity if swallowed and severe corrosive effects on skin and eyes. [1][3]Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation. [11]The long-term toxicological properties have not been fully investigated. [11]* Ecological Information : Data on the environmental impact is limited. However, as a chlorinated aromatic compound, it should be handled as potentially toxic to aquatic life. [12]Do not allow the product to enter drains or waterways. [9]

Section 7: Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure.

-

Hand Protection : Wear impervious gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal techniques to avoid skin contact. [12]* Eye/Face Protection : Wear chemical safety goggles and a face shield. [3][5]Standard safety glasses are not sufficient.

-

Skin and Body Protection : Wear a chemically resistant lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, consider a chemical-resistant apron or suit. [5][6]* Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases (e.g., type ABEK). [3][12]

Section 8: References

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]

-

Safety Data Sheet. (2018, January 2). [Source not further specified]. [Link]

-

Safety Data Sheet. (n.d.). [Source not further specified]. [Link]

-

Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200. (2018, November 5). Carboline. [Link]

-

First Aid - Chemical Poisoning. (2019, May 28). [Source not further specified]. [Link]

-

First Aid Treatment Steps for Chemical Safety. (2024, August 8). tradesafe. [Link]

-

0.75%_4 OZ. white HDPE round. (2019, February 22). accessdata.fda.gov. [Link]

-

GHS Classification Search Tool. (n.d.). ChemRadar. [Link]

-

MSDS of 2,5-Dichloronitrobenzene. (2010, September 9). Capot Chemical. [Link]

Sources

- 1. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. CAS 10541-69-2: 2,5-Dichlorobenzylamine | CymitQuimica [cymitquimica.com]

- 3. 2,5-ジクロロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,5-Dichlorobenzylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

- 8. fishersci.com [fishersci.com]

- 9. msds.carboline.com [msds.carboline.com]

- 10. pccarx.com [pccarx.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

Methodological & Application

Synthesis of benzodiazepine derivatives from 2,5-dichlorobenzylamine

Introduction & Strategic Overview

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for a vast array of anxiolytics, anticonvulsants, and hypnotics.[1] While classical syntheses (e.g., Sternbach) often target the 5-phenyl-1,4-benzodiazepin-2-one core (e.g., Diazepam), modern drug discovery increasingly focuses on the 1,4-benzodiazepine-2,5-dione scaffold due to its versatility as a peptidomimetic and its ability to display diverse substituents in three-dimensional space.

This Application Note details the synthesis of 4-(2,5-dichlorobenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione . The protocol utilizes 2,5-dichlorobenzylamine not merely as a peripheral substituent, but as a critical nucleophile that initiates the cascade by opening the isatoic anhydride ring.

Why 2,5-Dichlorobenzylamine? The 2,5-dichlorobenzyl moiety is a high-value pharmacophore. The specific halogenation pattern provides:

-

Metabolic Stability: The chlorine atoms block common sites of metabolic oxidation (CYP450) on the benzyl ring.

-

Lipophilicity: Enhances blood-brain barrier (BBB) permeability.

-

Halogen Bonding: The 2,5-dichloro substitution creates a unique electrostatic potential surface, enabling specific interactions with receptor binding pockets that unsubstituted benzyl groups cannot achieve.

Synthetic Pathway & Mechanism

The synthesis follows a robust Ring-Opening / Acylation / Cyclization (ROAC) strategy. This modular approach avoids the use of unstable amino-acid chlorides and provides high regiocontrol.

Mechanism Description:

-

Nucleophilic Attack: The primary amine of 2,5-dichlorobenzylamine attacks the carbonyl at position 4 of isatoic anhydride.

-

Decarboxylation: The intermediate carbamic acid spontaneously decarboxylates, driving the reaction forward to yield the stable N-(2,5-dichlorobenzyl)anthranilamide.

-

N-Acylation: The aniline nitrogen is acylated with chloroacetyl chloride.

-

Intramolecular Alkylation: Under basic conditions, the amide nitrogen (N4) attacks the alkyl chloride (C3), closing the seven-membered ring.

Figure 1: Reaction pathway for the synthesis of the 1,4-benzodiazepine-2,5-dione core from 2,5-dichlorobenzylamine.[2]

Experimental Protocols

Protocol A: Synthesis of N-(2,5-Dichlorobenzyl)anthranilamide

Objective: To open the isatoic anhydride ring with 2,5-dichlorobenzylamine.

Materials:

-

Isatoic Anhydride (1.0 eq)

-

2,5-Dichlorobenzylamine (1.05 eq)

-

Ethanol (Absolute, 10 mL/g of anhydride)

-

Optional: DMAP (0.05 eq) if reaction is sluggish.

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Suspend Isatoic Anhydride (16.3 g, 100 mmol) in Ethanol (160 mL).

-

Addition: Add 2,5-Dichlorobenzylamine (18.5 g, 105 mmol) dropwise over 10 minutes at room temperature. Note: Evolution of CO₂ gas will be observed.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting anhydride spot should disappear.

-

Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly from the ethanol upon cooling.

-

Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove unreacted amine.

-

Drying: Dry under vacuum at 45°C.

Expected Data:

-

Yield: 85–92%

-

Appearance: White to off-white crystalline solid.

-

QC Check: 1H NMR should show the disappearance of the anhydride peaks and the appearance of the benzylic methylene doublet (approx. 4.5 ppm) and the amide triplet.

Protocol B: Cyclization to 1,4-Benzodiazepine-2,5-dione

Objective: Two-step one-pot acylation and ring closure.

Materials:

-

Intermediate from Protocol A (1.0 eq)

-

Chloroacetyl Chloride (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.5 eq) -

DMF (Dimethylformamide), anhydrous (10 mL/g)

-

Ethyl Acetate (for workup)[1]

Procedure:

-

Acylation (Step 1):

-

Dissolve N-(2,5-dichlorobenzyl)anthranilamide (10 mmol) in anhydrous DMF (40 mL) in a flask under nitrogen atmosphere.

-

Cool to 0°C using an ice bath.

-

Add Chloroacetyl Chloride (12 mmol) dropwise via syringe. Caution: Exothermic.

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Checkpoint: TLC should show conversion to the less polar chloroacetamido intermediate.

-

-

Cyclization (Step 2):

-

To the same reaction vessel, add solid anhydrous

(25 mmol). -

Heat the mixture to 60–80°C. Stir vigorously for 4–6 hours.

-

Mechanism:[2][3][4][5][6] The base deprotonates the secondary amide (the one bearing the 2,5-dichlorobenzyl group), which then displaces the chloride in an intramolecular

reaction.

-

-

Workup:

-

Pour the reaction mixture into Ice Water (200 mL). The product usually precipitates.

-

If Solid Forms: Filter, wash with water, and dry.

-

If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2x), dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Expected Data:

-

Yield: 70–80% (over two steps).

-

Appearance: White solid.

-

Melting Point: Typically >200°C (compound dependent).

Data Summary & Troubleshooting

| Parameter | Specification / Range | Troubleshooting Tip |

| Stoichiometry | 1:1.05 (Anhydride:Amine) | Excess amine ensures complete consumption of anhydride, simplifying purification. |

| Temperature (Step 1) | Reflux (78°C) | If reaction is incomplete after 5h, add 5 mol% DMAP. |

| Temperature (Step 2) | 60–80°C | Do not exceed 100°C to avoid decomposition of DMF or side reactions. |

| Solvent | DMF (Step 2) | DMF promotes the |

| Purity | >95% (HPLC) | Main impurity is often the uncyclized chloroacetyl intermediate if base/heat is insufficient. |

References

-

Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis , 1980(07), 505–536. Link

- Foundational review on the ring-opening of is

-

Mohamed, M. S., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some New 1,4-Benzodiazepine-2,5-dione Derivatives. Molecules , 18(1), 646–657. Link

- Provides specific conditions for the cyclization of anthranilamides to benzodiazepine-diones.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepines using N-(2-chloroacetyl)-amino Benzophenones. BenchChem Protocols . Link

- General industrial protocols for chloroacetyl-mediated cycliz

-

Kamal, A., et al. (2008). Solid-phase synthesis of 1,4-benzodiazepine-2,5-diones. Tetrahedron Letters , 49(16), 2528-2532. Link

- Validates the cyclization logic on solid support, confirming the robustness of the chemical p

Sources

- 1. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. myttex.net [myttex.net]

- 5. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]

- 6. heteroletters.org [heteroletters.org]

Procedure for converting 2,5-dichlorobenzylamine free base to hydrochloride salt

Application Note & Protocol

Procedure for the Efficient Conversion of 2,5-Dichlorobenzylamine Free Base to its Hydrochloride Salt

Abstract

This document provides a comprehensive, field-proven protocol for the conversion of 2,5-dichlorobenzylamine free base to its corresponding hydrochloride (HCl) salt. The formation of a hydrochloride salt is a critical step in pharmaceutical development and organic synthesis, often enhancing the stability, aqueous solubility, and handling characteristics of amine-containing compounds.[1][2] This guide explains the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and offers expert insights into optimizing the process for high yield and purity.

Introduction and Scientific Principles

2,5-Dichlorobenzylamine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][4] In its free base form, this primary amine can be susceptible to degradation and may exhibit poor solubility in aqueous media.[5] Conversion to a hydrochloride salt mitigates these issues by transforming the basic amine into a more stable and often crystalline ionic compound.[1][6]

The conversion is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton from hydrochloric acid.[7]

R-NH₂ (Base) + HCl (Acid) → [R-NH₃]⁺Cl⁻ (Salt)

The success of this procedure hinges on careful control of stoichiometry and the selection of an appropriate solvent system. An ideal solvent will readily dissolve the 2,5-dichlorobenzylamine free base while providing poor solubility for the resulting hydrochloride salt, thereby inducing its precipitation from the solution.[5][8] Anhydrous conditions are paramount, as the presence of water can lead to the formation of a viscous oil or "wet" crystals instead of a filterable, crystalline solid.[5]

Physicochemical Data and Reagent Overview

Accurate data for the starting material and reagents are essential for procedural success.

Table 1: Properties of 2,5-Dichlorobenzylamine

| Property | Value | Source |

| Chemical Formula | C₇H₇Cl₂N | [9] |

| Molecular Weight | 176.04 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 74-76 °C at 0.1 mmHg | |

| Density | 1.317 g/mL at 25 °C | [10] |

| Solubility | Moderately soluble in organic solvents, limited in water |

Table 2: Key Solvents and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purpose & Key Characteristics |

| Hydrochloric Acid | HCl | 36.46 | Proton source for salt formation.[11] |

| Isopropanol (IPA) | C₃H₈O | 60.10 | Solvent for the free base; moderate polarity. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous, non-polar solvent. Excellent for precipitating and washing the salt. |

Detailed Experimental Protocol

This protocol is designed for the conversion of approximately 5 grams of the free base. Adjustments can be made for different scales.

Materials and Equipment

-

2,5-Dichlorobenzylamine, 97% or higher purity (5.0 g, 28.4 mmol)

-

Anhydrous isopropanol (IPA) (50 mL)

-

Anhydrous diethyl ether (50 mL)

-

2.0 M Hydrochloric acid in diethyl ether (approx. 15 mL, 30 mmol)

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Büchner funnel and vacuum flask

-

Filter paper

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram

Caption: Workflow for Hydrochloride Salt Synthesis.

Step-by-Step Procedure

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g (28.4 mmol) of 2,5-dichlorobenzylamine free base in 30 mL of anhydrous isopropanol. Place the flask on a magnetic stirrer and begin stirring.

-

Acidification: Slowly add 15.0 mL (30.0 mmol, ~1.05 equivalents) of 2.0 M HCl in diethyl ether to the stirred solution dropwise over 10-15 minutes at room temperature. A white precipitate should form almost immediately.[12]

-

Causality Note: Slow addition is crucial to promote the formation of well-defined crystals rather than an amorphous solid, which can trap impurities. A slight excess of HCl ensures the complete conversion of the amine.

-

-

Crystallization: After the addition is complete, continue to stir the resulting slurry at room temperature for an additional 1 hour to ensure the reaction goes to completion and to maximize precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold (0-5 °C) anhydrous diethyl ether (10 mL each).

-

Causality Note: Washing with a cold, non-polar solvent like diethyl ether removes any residual starting material, excess HCl, and the reaction solvent (isopropanol) without dissolving a significant amount of the desired ionic salt product.

-

-

Drying: Transfer the white solid to a watch glass and dry under vacuum at 40-50 °C to a constant weight. The final product is 2,5-dichlorobenzylamine hydrochloride.

Characterization

-

Melting Point: The hydrochloride salt should exhibit a sharp melting point that is significantly higher than the boiling point of the free base.

-

FTIR Spectroscopy: The spectrum of the salt will show a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N-H stretching of the ammonium ([R-NH₃]⁺) group, which is absent in the free base.[7]

Safety and Handling Precautions

-

2,5-Dichlorobenzylamine: This compound is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[10]

-

Hydrochloric Acid: Solutions of HCl are highly corrosive and can cause severe burns and respiratory irritation.[13][14]

-

General Precautions: The entire procedure must be conducted inside a certified chemical fume hood.[13] Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat, is mandatory.[13] Ensure all glassware is dry to prevent unwanted side reactions.

Troubleshooting Guide

Table 3: Common Issues and Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Product "oils out" instead of crystallizing | Presence of water in reagents or solvents. Addition of HCl was too rapid. | Ensure all solvents are anhydrous.[5] Repeat the procedure, adding the HCl solution more slowly and potentially cooling the reaction mixture in an ice bath. |

| Low Yield | Incomplete precipitation. Product is partially soluble in the reaction/wash solvent. | Increase stirring time after HCl addition. Ensure the wash solvent (diethyl ether) is ice-cold to minimize solubility losses. |

| Product is discolored | Impure starting material. | Recrystallize the final product from a suitable solvent system, such as an isopropanol/diethyl ether mixture. |

Conclusion

This application note details a reliable and scalable method for the preparation of 2,5-dichlorobenzylamine hydrochloride from its free base. By adhering to the principles of solvent selection, stoichiometry, and anhydrous conditions, researchers can consistently obtain a high-purity, crystalline product suitable for further applications in drug development and chemical synthesis.

References

-

Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available from: [Link]

-

Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. Available from: [Link]

-

Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology. Available from: [Link]

-

Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Cruz. Available from: [Link]

-

Various Authors. (2012). How to make a salt of a novel compound? ResearchGate. Available from: [Link]

-

Various Authors. (2008). Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. Available from: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

-

Various Authors. (2009). Forming oxalte salts of amines. Sciencemadness.org. Available from: [Link]

-

Various Authors. (2020). What other acids can I use to make my organic sample solution a salt/crystalline structure aside from using picric acid? Quora. Available from: [Link]

-

Various Authors. (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]

- US Patent 5686588A. Amine acid salt compounds and process for the production thereof. Google Patents.

-

Various Authors. (2022). What's the proper way to convert a freebase to hydrochloride? Reddit. Available from: [Link]

-

Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available from: [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

-

Wikipedia. Hydrochloric acid. Available from: [Link]

- EP2172464B1. A method for the preparation of the hydrochloride salt from the duloxetine base. Google Patents.

-

Ananda, K., & Gundu, R. B. V. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available from: [Link]

-

Explain Everything. (2020). Conversion of Amines to Amine Salts. YouTube. Available from: [Link]

-

Drug Enforcement Administration. (2021). Conversion Factors for Controlled Substances. Available from: [Link]

-

PubChemLite. 2,5-dichlorobenzylamine (C7H7Cl2N). Available from: [Link]

-

NIST. 2,5-Dichlorobenzylamine. NIST WebBook. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. CAS 10541-69-2: 2,5-Dichlorobenzylamine | CymitQuimica [cymitquimica.com]

- 4. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. sciencemadness.org [sciencemadness.org]

- 6. tandfonline.com [tandfonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. reddit.com [reddit.com]

- 9. 2,5-Dichlorobenzylamine [webbook.nist.gov]

- 10. 2,5-Dichlorobenzylamine 97 10541-69-2 [sigmaaldrich.com]

- 11. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 14. actylislab.com [actylislab.com]

Preparation of urea derivatives from 2,5-dichlorobenzylamine and isocyanates

Abstract & Therapeutic Context

This application note details the optimized protocol for synthesizing

Why this Scaffold Matters: The 1,3-disubstituted urea pharmacophore is a cornerstone in medicinal chemistry, notably serving as the primary binding motif in Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., t-AUCB) and kinase inhibitors (e.g., Sorafenib). The 2,5-dichlorobenzyl moiety is specifically valued for its ability to fill hydrophobic pockets (lipophilicity) and its metabolic stability against oxidative degradation, making it a "privileged structure" in drug discovery.

Chemical Basis & Mechanism

The synthesis relies on the nucleophilic addition of the primary amine (2,5-dichlorobenzylamine) to the electrophilic carbon of an isocyanate (

Mechanism of Action:

-

Nucleophilic Attack: The lone pair on the benzylic nitrogen attacks the central carbon of the isocyanate group.

-

Transition State: Formation of a zwitterionic tetrahedral intermediate.

-

Proton Transfer: Rapid proton transfer from the amine nitrogen to the isocyanate nitrogen stabilizes the structure, forming the urea linkage.

Figure 1: Mechanistic Pathway

Caption: Nucleophilic addition mechanism. The electron-rich amine attacks the isocyanate carbon, followed by a 1,3-proton shift to yield the stable urea.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Bench Scale)

Best for: High-purity synthesis of single compounds (100 mg – 5 g scale). Solvent Selection: Dichloromethane (DCM) is preferred for its volatility (easy workup), while Tetrahydrofuran (THF) is used for less soluble isocyanates.

Materials:

-

2,5-Dichlorobenzylamine (1.0 equiv)

-

Isocyanate derivative (1.05 equiv)

-

Anhydrous DCM (0.1 M concentration relative to amine)

-

Optional: Triethylamine (TEA) (0.1 equiv) – Only if using amine salts.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve the isocyanate (1.05 equiv) in anhydrous DCM.

-

Addition: Add 2,5-dichlorobenzylamine (1.0 equiv) dropwise at

(ice bath).-

Note: The reaction is exothermic. Dropwise addition prevents side-product formation (dimerization).

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The urea product is typically much more polar than the starting isocyanate.

-

-

Workup (The "Precipitation Advantage"):

-

Most diaryl/benzyl ureas are poorly soluble in non-polar solvents.

-

Add Hexanes (approx. 2x reaction volume) to the reaction mixture.

-

Result: The urea product often precipitates as a white solid.

-

-

Isolation: Filter the solid using a sintered glass funnel. Wash with cold

DCM:Hexanes. -

Drying: Vacuum dry at

for 4 hours.

Protocol B: High-Throughput Parallel Synthesis (Library Scale)

Best for: Generating libraries of 20–50 analogs for SAR (Structure-Activity Relationship) studies.

Workflow Logic: To avoid column chromatography for dozens of reactions, we utilize scavenger resins . We use a slight excess of isocyanate to drive the reaction to completion, then scavenge the unreacted isocyanate with an amine-functionalized resin.

Materials:

-

96-well deep-well block or reaction vials.

-

Polymer-supported Trisamine (PS-Trisamine) scavenger resin.

Step-by-Step Procedure:

-

Dosing: Aliquot 2,5-dichlorobenzylamine (0.1 mmol) in DCM into vials.

-

Reactant Addition: Add diverse isocyanates (0.12 mmol, 1.2 equiv) to each vial.

-

Incubation: Shake at RT for 12 hours.

-

Scavenging: Add PS-Trisamine resin (3.0 equiv relative to excess isocyanate). Shake for 4 hours.

-

Filtration: Filter off the resin.

-

Concentration: Evaporate solvent (SpeedVac). The residue is usually

pure urea.

Figure 2: Purification Decision Tree

Caption: Workflow for isolation. Precipitation is preferred; resin scavenging is used for soluble libraries.

Data & Validation

Solvent Compatibility Table

The choice of solvent impacts reaction rate and isolation ease.

| Solvent | Solubility of 2,5-Cl-Benzylamine | Reaction Rate | Isolation Method | Recommendation |

| DCM | High | Fast (<2 h) | Precipitation/Evaporation | Primary Choice |

| THF | High | Moderate | Evaporation | Use for polar isocyanates |

| DMF | High | Slow | Aqueous Workup (Tedious) | Avoid unless necessary |

| Toluene | Moderate | Fast | Precipitation | Good for large scale |

QC Criteria (Self-Validation)

A successful synthesis must meet these analytical benchmarks:

-

1H NMR: Look for the disappearance of the benzylic

shift of the amine (typically -

LC-MS: Single peak with mass

. -

Appearance: High melting point white solid (colored impurities usually indicate oxidation of amine or isocyanate degradation).

Troubleshooting & Critical Control Points

-

Issue: Formation of Symmetric Urea (Dimer).

-

Cause: Moisture in the solvent hydrolyzes the isocyanate to an amine, which then reacts with remaining isocyanate.

-

Fix: Use strictly anhydrous solvents and keep under inert atmosphere (

).

-

-

Issue: Low Yield / No Precipitation.

-

Cause: Product is too soluble in DCM.

-

Fix: Switch solvent to Toluene, or perform a liquid-liquid extraction (wash DCM with 1N HCl to remove unreacted amine, then brine).

-

-

Safety Note: Isocyanates are potent sensitizers and lachrymators. Handle only in a fume hood.

References

- Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

sEH Inhibitor Context: Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

-

Benzilic Urea Synthesis: Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

-

High-Throughput Urea Synthesis: Use of scavenger resins for urea library generation. Merck/Sigma-Aldrich Technical Protocols.

Sources

Application Note: High-Purity Recovery of 2,5-Dichlorobenzylamine Hydrochloride Through Optimized Recrystallization

Abstract

2,5-Dichlorobenzylamine is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] For these applications, achieving high purity is not merely a goal but a stringent requirement. This document provides an in-depth guide to the purification of 2,5-Dichlorobenzylamine Hydrochloride via recrystallization. As the free base is often a liquid or low-melting solid that is sensitive to air[2][3][4], converting it to its hydrochloride salt provides a more stable, crystalline solid that is highly amenable to purification. We will explore the foundational principles of solvent selection for polar amine salts and present detailed, field-tested protocols for single-solvent and mixed-solvent recrystallization systems.

The Strategic Imperative for Recrystallization of the Hydrochloride Salt

The primary challenge in purifying 2,5-dichlorobenzylamine lies in its physical state and reactivity. The free amine is prone to oxidation and can be difficult to handle and crystallize effectively.[5] The conversion to a hydrochloride salt is a deliberate and strategic choice that leverages fundamental chemical principles to facilitate purification:

-

Enhanced Crystallinity: Salts, being ionic, typically possess higher melting points and form more well-defined crystal lattices compared to their free base counterparts. This is a crucial attribute for successful recrystallization.[6]

-

Modified Solubility Profile: The introduction of the ionic hydrochloride group drastically increases the polarity of the molecule. This allows for the use of polar solvents, such as alcohols and water, which are often ideal for recrystallization due to their steep solubility curves with respect to temperature.

-

Improved Stability: The salt form is generally more stable and less susceptible to atmospheric oxidation than the free amine, ensuring the integrity of the compound during and after purification.[2]

The selection of an appropriate solvent system is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should dissolve the 2,5-dichlorobenzylamine hydrochloride completely at an elevated temperature but sparingly at low temperatures, allowing for high-yield recovery of pure crystals upon cooling.[7][8]

Logical Workflow for Solvent System Selection

The following diagram outlines the decision-making process for selecting and optimizing a solvent system for a polar crystalline solid like 2,5-dichlorobenzylamine hydrochloride.

Caption: Standard experimental workflow for recrystallization.

Protocol 2: Mixed Solvent Recrystallization (Isopropanol/Water)

This method is highly effective for polar compounds where a single solvent provides either too much or too little solubility. It leverages the high solubility in isopropanol and near-insolubility in water. A system like this was shown to be effective for purifying the structurally similar 2,5-Dichloropyridine. [9]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid (e.g., 5.0 g) in the minimum amount of hot isopropanol, following steps 1 and 2 from Protocol 1.

-

Induce Cloudiness (Saturation): While keeping the solution hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

-

Clarification: Add a few drops of hot isopropanol, just enough to redissolve the precipitate and make the solution clear again. The system is now perfectly saturated at the boiling point.

-

Cooling and Crystallization: Cool the solution slowly as described in Protocol 1 (Step 4). The gradual change in solvent composition and temperature will induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration. For washing, use a pre-chilled mixture of isopropanol and water (using the approximate final ratio from your experiment, e.g., 9:1 isopropanol:water) to prevent the crystals from redissolving.

-

Drying: Dry the purified crystals under vacuum.

Troubleshooting and Purity Validation

A successful recrystallization is a self-validating system. The formation of well-defined crystals from a clear solution is the first indicator of success. Final purity should be confirmed analytically.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Product Fails to Crystallize | Solution is not sufficiently supersaturated (too much solvent used). / Significant impurities are inhibiting nucleation. | Concentrate the solution by boiling off some solvent. / Try scratching the inside of the flask with a glass rod at the solvent line. / Add a "seed crystal" of pure product to initiate crystallization. [8][9] |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated to too great an extent. | Re-heat the solution to dissolve the oil, add a small amount more solvent, and cool again more slowly. / Switch to a lower-boiling point solvent. |

| Low Yield | Too much solvent was used. / Premature crystallization occurred during hot filtration. / The compound has significant solubility in the cold solvent. | Use the absolute minimum amount of hot solvent. [9]/ Ensure the filtration apparatus is pre-heated. [9]/ Cool the filtrate for a longer period or to a lower temperature. A "second crop" of crystals can be obtained by evaporating some solvent from the mother liquor. |

| Colored Impurities Remain | Colored impurities are co-crystallizing with the product. | Before hot filtration, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and be removed during filtration. |

Purity Assessment:

-

Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.

-

Chromatography (HPLC, GC): Provides quantitative data on purity and the presence of any residual impurities.

-

Spectroscopy (¹H NMR): Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.

References

-

Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of Toronto. Experiment 2: Recrystallization. [Link]

- European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Fisher Scientific. 2,5-Dichlorobenzylamine, 97%. [Link]

-

Professor Dave Explains. Recrystallization. [Link]

-

NIST. 2,5-Dichlorobenzylamine - the NIST WebBook. [Link]

- Google Patents. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.

Sources

- 1. 2,5-Dichlorobenzylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2,5-Dichlorobenzylamine 97 10541-69-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 2,5-Dichlorobenzylamine Synthesis & Optimization

Case ID: 25-DCBA-OPT-001 Subject: Optimization of Yield and Selectivity in the Reductive Amination of 2,5-Dichlorobenzaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2,5-dichlorobenzylamine via reductive alkylation (amination) presents two distinct mechanistic challenges that frequently compromise yield:

-

Chemo-instability (Dehalogenation): The aryl-chloride bonds at the 2,5-positions are susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions, leading to dechlorinated byproducts (benzylamine or mono-chlorobenzylamines).

-

Steric & Electronic Inhibition: The ortho-chloro substituent (2-position) creates steric bulk that retards imine formation, while the electron-withdrawing nature of the halogens can alter the electrophilicity of the imine intermediate.

-

Dimerization: Primary amines are more nucleophilic than ammonia. Once formed, 2,5-dichlorobenzylamine often reacts with remaining aldehyde to form the secondary amine (dimer), drastically reducing the yield of the desired primary amine.

This guide provides self-validating protocols to navigate these bottlenecks.

Module 1: Critical Decision Matrix

Before proceeding, select your reductant system based on your lab's capabilities and tolerance for high pressure.

| Feature | Method A: Hydride Reduction (Recommended) | Method B: Catalytic Hydrogenation |

| Reagent | Sodium Triacetoxyborohydride (STAB) or NaBH₄ | H₂ gas + Heterogeneous Catalyst |

| Primary Risk | Incomplete conversion due to sterics | Dehalogenation (Loss of Cl atoms) |

| Selectivity | High (Mono-alkylation favored) | Variable (Depends on catalyst) |

| Equipment | Standard Glassware | High-Pressure Autoclave / Parr Shaker |

| Scalability | Good for Gram-scale | Preferred for Kilo-scale |

Module 2: Troubleshooting & Optimization (Q&A)

Topic: Preventing Dehalogenation (Loss of Chlorine)

Q: I am using Pd/C for hydrogenation, and Mass Spec shows peaks at M-34 and M-68. How do I stop the chlorine from falling off?

A: You are observing hydrodehalogenation. Palladium (Pd) is an excellent catalyst for inserting into C-Cl bonds, causing them to cleave and be replaced by hydrogen.

The Fix:

-

Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) , specifically a sulfided variant if available. Platinum is far less active toward aryl-halide bonds than palladium but retains activity for imine reduction.

-

Use a Poison: If you must use Pd, add a "poison" like thiophene or ethylenediamine to the reaction mixture to dampen the catalyst's activity toward the C-Cl bond.

-

Switch to Chemical Reductants: If the problem persists, abandon hydrogenation and use Sodium Triacetoxyborohydride (STAB) . Borohydrides do not reduce aryl chlorides under standard conditions.

Topic: Maximizing Primary Amine Yield (Stopping Dimerization)

Q: I am trying to make the primary amine (2,5-dichlorobenzylamine), but the major product is the secondary amine (dimer). How do I favor the mono-product?

A: This is a classic competitive nucleophilicity issue. The product (primary amine) is more nucleophilic than the ammonia source, so it attacks the remaining aldehyde.

The Fix:

-

Ammonia Overload: You must use a massive excess of the ammonia source. We recommend Ammonium Acetate (10–15 equivalents) rather than gaseous ammonia. The high concentration statistically favors the attack of NH₃ over the product amine.

-

High Dilution: Run the reaction at a lower concentration (0.1 M or less). Dimerization is bimolecular (second-order), while reaction with solvent/excess reagent behaves pseudo-first-order. Dilution penalizes the dimerization pathway.

-

Stepwise Addition: Do not add the reductant immediately. Allow the aldehyde and ammonium acetate to equilibrate for 1–2 hours to form the imine/hemiaminal before adding the reducing agent (e.g., NaBH₃CN).

Topic: Overcoming Steric Hindrance (Ortho-Substitution)

Q: The reaction stalls at 50% conversion. The starting material (aldehyde) persists even after 24 hours.

A: The chlorine atom at the 2-position (ortho) sterically shields the carbonyl carbon, making imine formation sluggish.

The Fix:

-

Lewis Acid Activation: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 – 2.0 equivalents).

Module 3: Validated Experimental Protocols

Protocol A: The "Titanium-Boosted" Chemical Reduction (Highest Reliability)

Best for: High yield of primary amine, zero dehalogenation risk.

-

Imine Formation:

-

In a dry flask under Argon, charge 2,5-dichlorobenzaldehyde (1.0 eq) and THF (anhydrous).

-

Add Ti(OiPr)₄ (2.0 eq) followed by Ammonia (7M in MeOH) or Ammonium Acetate (5.0–10.0 eq).

-

Checkpoint: Stir at room temperature for 6–12 hours. Monitor by TLC. The aldehyde spot should disappear.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Cautiously add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. (Note: NaBH₄ is cheaper and safer than Cyanoborohydride, and compatible here because the imine is pre-formed by Titanium).

-

-

Workup (Critical):

-

Quench with 2M NaOH or NH₄OH . (Do not use acid initially, or you will form Titanium gels that are impossible to filter).

-

The resulting inorganic precipitate (TiO₂) should be filtered off over Celite.

-

Extract the filtrate with Ethyl Acetate.

-

Purification: If dimer is present, it is less polar. Purify via Acid/Base extraction (the primary amine salt is more water-soluble than the secondary amine salt).

-

Protocol B: Chemoselective Hydrogenation

Best for: Large scale, avoiding metal waste.

-

Setup:

-

Autoclave vessel. Solvent: Methanol or Ethanol .

-

Substrate: 2,5-dichlorobenzaldehyde .

-

Amine Source: Methanolic Ammonia (saturated, >10 eq).

-

-

Catalyst:

-

5% Pt/C (sulfided) (1–2 mol% loading). Do not use Pd/C.

-

-

Conditions:

-

Pressure: 3–5 bar H₂ (Low pressure minimizes dehalogenation).

-

Temperature: 25–40°C .

-

-

Process Control:

-

Monitor H₂ uptake. Stop immediately upon theoretical uptake cessation to prevent over-reduction.

-

Module 4: Mechanistic Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the Green Path and suppress the Red Paths .

Figure 1: Reaction pathway analysis showing the target synthesis (Green) vs. common failure modes (Red). Note the central role of the Imine intermediate.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose low yields in real-time.

Figure 2: Diagnostic logic tree for identifying the root cause of yield loss based on crude analysis.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Technical Support: Purification Strategies for 2,5-Dichlorobenzylamine

Ticket ID: DCBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

User Issue: Persistent Impurity

"I cannot remove unreacted 2,5-dichlorobenzylamine (2,5-DCBA) from my reaction mixture. It co-elutes on TLC/Flash and persists after standard aqueous workup."

Executive Summary

2,5-Dichlorobenzylamine is deceptively difficult to remove compared to unsubstituted benzylamine.[1][2] The two chlorine atoms at the 2 and 5 positions significantly increase the molecule's lipophilicity (LogP) and lower its water solubility, causing its hydrochloride salt to partition into organic solvents (like DCM or EtOAc) rather than the aqueous phase during standard acid washes.

This guide provides three validated workflows to eliminate this impurity, ranked by operational complexity.

Module 1: Optimized Liquid-Liquid Extraction (LLE)

The Issue: You likely used 0.1M or 1M HCl and Dichloromethane (DCM).[1] The 2,5-DCBA hydrochloride salt is lipophilic enough to remain in the DCM layer.

The Fix: You must force the equilibrium shift using the "Salting Out" principle and polarity adjustment.

Protocol 1.1: The "Polarity Shift" Method

-

Step 1: Evaporate your reaction solvent (especially if it is DCM or Chloroform).[1]

-

Step 2: Redissolve the crude residue in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .[1]

-

Why: Chlorinated amine salts are significantly less soluble in ethers than in chlorinated solvents.[1]

-

-

Step 3: Wash with 2M HCl (3 x Vol).[1]

-

Why: Higher ionic strength forces the organic salt into the aqueous phase.

-

-

Step 4: Back-extract the combined aqueous acidic layers with fresh ether once to recover any trapped product.

-

Step 5: Dry organic layer over Na₂SO₄ and concentrate.[1][2]

Protocol 1.2: The "Dual-pH" Swing (For Acid-Sensitive Products)

If your product cannot survive 2M HCl, use this buffered approach:

Data Table 1: Solvent Choice for LLE

| Solvent System | 2,5-DCBA Salt Solubility | Removal Efficiency | Recommendation |

| DCM / 1M HCl | High (Bad) | < 60% | AVOID |

| EtOAc / 1M HCl | Moderate | ~ 85% | Acceptable |

| Et₂O / 2M HCl | Very Low (Good) | > 98% | PREFERRED |

Module 2: Solid-Phase Scavenging (The "Clean" Fix)

The Issue: LLE failed, or your product is amphoteric (contains both acidic and basic groups).

The Fix: Use an electrophilic scavenger resin. This is the industry standard for library synthesis and high-value intermediates.

Recommended Resin: PS-Isocyanate (Polystyrene-N=C=O) [1][2]

-

Mechanism: The isocyanate reacts rapidly with the primary amine of 2,5-DCBA to form an insoluble urea derivative.

-

Selectivity: Reacts only with nucleophiles (amines/thiols).[1] Will not touch amides, esters, or alcohols (at RT).[1][2]

Protocol 2.0: Scavenging Workflow

-

Calculate Loading: Assume 1.5 - 2.0 mmol/g loading capacity for standard PS-Isocyanate.[1][2]

-

Stoichiometry: Add 3 equivalents of resin relative to the excess 2,5-DCBA (not the product).

-

Solvent: Dissolve crude in DCM or THF (Resin needs to swell).[1]

-

Incubation: Shake gently at Room Temp for 2–4 hours.

-

Filtration: Filter through a fritted syringe or Buchner funnel.

-

Validation: Spot the filtrate on TLC. Stain with Ninhydrin .[1][2]

-

Result: If the baseline spot (amine) is gone, the scavenger worked.

-

Figure 1: Workflow for removing 2,5-DCBA using PS-Isocyanate resin.[1][2]

Module 3: Chromatography (The "Polishing" Step)

The Issue: The amine "streaks" or "tails" on silica gel, co-eluting with your product. Cause: The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.[5]

The Fix: Mobile Phase Modifiers

Do not run a neutral column. You must deactivate the silica.

Protocol 3.1: The TEA Block

-

Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).[1][2]

-

Pre-treatment: Flush the column with 3 column volumes (CV) of the modifier-containing solvent before loading your sample.

-

Effect: The TEA saturates the silanol sites. The 2,5-DCBA will now elute as a sharp, defined band, usually much earlier than your polar product.[1][2]

Protocol 3.2: Amine-Functionalized Silica

-

These columns have a basic surface.[1] 2,5-DCBA will not interact with the stationary phase and will elute near the solvent front.

Troubleshooting Decision Tree

Figure 2: Logic gate for selecting the appropriate purification method based on product stability.

References & Grounding

-

Biotage. (2023).[1][2] Is there an easy way to purify organic amines?

-

Relevance: Establishes the mechanism of amine-silanol interactions and the necessity of TEA modifiers.

-

-

Sigma-Aldrich. (n.d.).[1][2] 2,5-Dichlorobenzylamine Product Sheet.[1][2][6]

-

Relevance: Confirms physical properties (BP >200°C atm) necessitating extraction over evaporation.

-

-

Biotage (Japan). (n.d.).[1][2] PS-Isocyanate Technical Note.[1][2]

-

Relevance: Validates the use of isocyanate resins for scavenging primary amines without byproducts.

-

-

LibreTexts Chemistry. (2022). Acid-Base Extraction.[1][2][4]

-

Relevance: Foundational theory for salt formation and partition coefficients in LLE.[1]

-

Sources

- 1. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. rsc.org [rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. biotage.com [biotage.com]

- 6. 2,5-Dichlorobenzylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Handling hygroscopic nature of 2,5-dichlorobenzylamine hydrochloride

Welcome to the technical support center for 2,5-dichlorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the primary challenge associated with this reagent: its hygroscopic nature. As an amine hydrochloride salt, it readily absorbs moisture from the atmosphere, a characteristic that can significantly impact experimental accuracy, reproducibility, and outcomes.

This document provides field-proven insights and protocols to ensure the integrity of your material and the success of your experiments. We will explore the causality behind these experimental choices, offering a self-validating system for handling this and other hygroscopic reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the hygroscopic properties of 2,5-dichlorobenzylamine hydrochloride.

Q1: What does "hygroscopic" mean in the context of this compound?

A: Hygroscopicity is the tendency of a solid to absorb moisture directly from the surrounding air.[1] For 2,5-dichlorobenzylamine hydrochloride, this means that upon exposure to ambient laboratory air, the crystalline solid will attract and bind water molecules. This can cause the material's physical and chemical properties to change.[1] Amine hydrochloride salts are particularly susceptible to this phenomenon.[2]

Q2: What are the visible signs that my compound has absorbed moisture?

A: The most common physical change is a transition from a free-flowing powder to a clumpy or caked solid. In cases of significant moisture absorption, the compound may even appear wet or dissolve into a concentrated slurry, a process known as deliquescence.[1] A continuous, unidirectional upward drift in weight on an analytical balance is also a clear indicator of moisture uptake.[3]

Q3: What are the primary consequences of using this reagent after it has absorbed water?

A: The consequences of using moisture-laden 2,5-dichlorobenzylamine hydrochloride are significant and can compromise your entire experiment:

-

Inaccurate Stoichiometry: The measured mass will not be the true mass of the reagent, as it includes an unknown amount of water. This leads to incorrect molar calculations, affecting reaction yields and purity.[1]

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of the starting material.[1]

-

Reaction Inhibition or Side Reactions: Water is not an inert spectator. In many organic reactions, particularly those involving sensitive catalysts or intermediates, water can act as a nucleophile, a base, or a poison, leading to unwanted side products or complete reaction failure.[4][5]

Q4: What are the ideal storage conditions for 2,5-dichlorobenzylamine hydrochloride?

A: To maintain its integrity, the compound must be stored in a tightly sealed container to minimize exposure to the atmosphere.[1][6] The ideal storage environment is a desiccator containing a fresh, active desiccant (e.g., Drierite, silica gel) or, for maximum protection, within an inert atmosphere glove box.[7][8] Storage under an inert gas like nitrogen or argon is also a highly effective method.[6]

| Storage Condition | Description | Risk Level | Recommendation |

| Ideal | Tightly sealed container inside a glove box or vacuum desiccator. | Very Low | Highly Recommended for moisture-sensitive applications. |

| Acceptable | Tightly sealed container inside a standard desiccator with active desiccant. | Low | Suitable for most standard applications. Desiccant must be monitored and replaced regularly. |

| Poor | Tightly sealed container on an open lab shelf. | Moderate to High | Not recommended. Each opening of the container introduces moisture. |

| Unacceptable | Loosely capped container on an open lab shelf. | Very High | Will lead to rapid degradation and inaccurate results. Avoid at all costs. |

Part 2: Experimental & Handling Protocols

This section provides step-by-step methodologies for critical workflows involving 2,5-dichlorobenzylamine hydrochloride.

Protocol 1: Weighing a Hygroscopic Reagent

The single most critical step where moisture can be introduced is during weighing. The goal is to minimize the compound's exposure to the atmosphere.

Method A: Weighing by Difference (Recommended for Standard Labs)

-

Preparation: Place a clean, dry vial with a cap on the analytical balance and tare the weight.

-

Transfer: In a low-humidity area if possible, quickly transfer an approximate amount of 2,5-dichlorobenzylamine hydrochloride into the tared vial and immediately seal it.

-

First Weighing: Place the sealed vial back on the balance and record the precise weight.

-

Dispensing: Take the vial to your reaction setup. Quickly uncap it, tap out the desired amount of solid into your reaction flask, and immediately recap the vial.

-

Final Weighing: Reweigh the sealed vial. The difference between the first and final weights is the exact mass of the compound transferred to your reaction.[3]

Method B: Glove Box Weighing (Gold Standard)

-

Environment: Ensure the glove box has a dry, inert atmosphere (typically <1 ppm H₂O).

-

Acclimation: Bring the sealed container of the reagent, a spatula, and a weighing vessel into the glove box antechamber and allow them to fully equilibrate.

-

Weighing: Perform the weighing procedure inside the glove box. Tare a weighing vessel (e.g., a vial or weighing paper), add the desired amount of 2,5-dichlorobenzylamine hydrochloride, and record the mass.[9]

-

Sealing: If the reagent is to be used outside the glove box, seal it in a tared, airtight container before removing it through the antechamber.

Workflow for Handling and Weighing 2,5-Dichlorobenzylamine Hydrochloride

This diagram outlines the decision-making process for handling the reagent based on the sensitivity of the planned experiment.

Caption: Decision workflow for weighing hygroscopic reagents.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, tracing them back to the hygroscopic nature of the reagent.

Q1: My reaction yield is consistently low, or the reaction failed entirely. Could moisture be the cause?

A: Yes, this is a classic symptom of moisture contamination.

-

Cause Analysis: If you weighed the compound on an open balance, it likely absorbed enough water to throw off your stoichiometry. For example, if your 100 mg of reagent was actually 90 mg of compound and 10 mg of water, you would be using 10% less starting material than calculated. This can be devastating in reactions requiring precise molar ratios.

-

Solution: Review your weighing procedure. Implement the "Weighing by Difference" protocol or use a glove box.[9] Additionally, ensure your reaction solvents and glassware are rigorously dried. Anhydrous solvents should be sourced from a reliable supplier or dried using appropriate methods, such as passing through a column of activated alumina or distillation from a drying agent.[10][11] Glassware should be oven-dried (>120 °C) or flame-dried under vacuum immediately before use.

Q2: I've observed unexpected peaks in my NMR or LC-MS analysis of the product. How could moisture in the starting material cause this?

A: Water can actively participate in many reactions, leading to the formation of byproducts.

-

Cause Analysis: In reactions like condensations, acylations, or those using organometallics, water can react with your starting materials, catalysts, or intermediates.[12] For example, water can hydrolyze an ester you are trying to form or quench a Grignard reagent. These side reactions create impurities that complicate purification and analysis.

-

Solution: The preventative measures are key: rigorous drying of all reagents, solvents, and glassware is paramount. If you suspect byproduct formation, consider running a control reaction where a small, known amount of water is intentionally added to see if it reproduces the impurity profile.

Q3: My bottle of 2,5-dichlorobenzylamine hydrochloride is already clumpy and caked. Is it still usable? Can I dry it?

A: The usability depends on the severity of moisture absorption and the sensitivity of your application.

-

For Non-Critical Applications: If the material is only slightly clumpy, you may be able to use it for non-quantitative or less sensitive reactions. Gently breaking up the clumps with a dry spatula inside a glove box or under a flow of inert gas may be possible.[1]

-

For Sensitive Applications: If the powder is severely caked or appears wet, it is highly recommended to use a fresh, unopened bottle. The purity of the material is now questionable.[1]

-

Drying the Reagent: Drying the bulk material is possible but requires care.

-

Vacuum Drying: Place the compound in a flask or dish and dry under high vacuum for several hours, potentially with gentle heating (ensure the temperature is well below the compound's melting or decomposition point). This is often the safest method.[13]

-

Azeotropic Removal: For some amine salts, dissolving them in a solvent like toluene and distilling off the toluene-water azeotrope can remove the water.[14] However, this requires careful consideration of the compound's solubility and thermal stability. It is often more time- and cost-effective to discard compromised reagent and start with a fresh supply.

-

Troubleshooting Flowchart for Reaction Failures

Caption: Troubleshooting workflow for failed moisture-sensitive reactions.

References

- GenFollower. (2026, January 30).